DDR1 Enzymatic Potency: Class-Level Benchmark Against the Ethynylbenzamide Series
While direct DDR1 IC50 data for N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide are not available in peer-reviewed literature, the closest structurally characterized DDR1-active scaffold—3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides—provides a quantitative baseline for this chemotype. The lead compounds 7rh and 7rj inhibited DDR1 enzymatic activity with IC50 values of 6.8 nM and 7.0 nM, respectively, at [ATP] = 100 nM [1]. 7rh bound DDR1 with a Kd of 0.6 nM and exhibited an S(35) selectivity score of 0.035 across 455 kinases, indicating that the pyrazolo[1,5-a]pyrimidine core at position 6 can drive single-digit nanomolar DDR1 potency and exceptional kinome-wide selectivity [1]. The cyclohex-3-enecarboxamide variant represents a structurally distinct positioning of the hydrophobic group, with the alkene introducing a flat, π-accessible surface absent in saturated cyclohexane analogs, potentially altering DDR1 hinge-region interactions [1]. Users should benchmark any newly generated DDR1 IC50 data for this compound against the 6.8–7.0 nM range established for the ethynylbenzamide series.
| Evidence Dimension | DDR1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structurally related to DDR1-active pyrazolo[1,5-a]pyrimidine-6-yl chemotype |
| Comparator Or Baseline | 7rh: IC50 = 6.8 nM; 7rj: IC50 = 7.0 nM (3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide series) [1] |
| Quantified Difference | Baseline range: 6.8–7.0 nM for DDR1 enzymatic inhibition; selectivity S(35) = 0.035 over 455 kinases [1] |
| Conditions | DDR1 enzymatic assay, [ATP] = 100 nM; KinomeScan for selectivity profiling [1] |
Why This Matters
Establishes the potency and selectivity potential of the pyrazolo[1,5-a]pyrimidine-6-yl scaffold for DDR1 targeting, providing a quantitative reference for evaluating the cyclohex-3-enecarboxamide analog.
- [1] Gao M, et al. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. J Med Chem. 2013;56(8):3281-95. doi:10.1021/jm301824k. View Source
